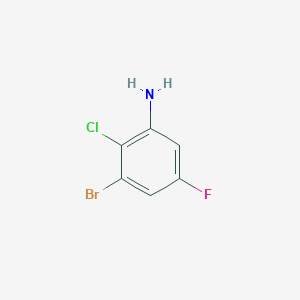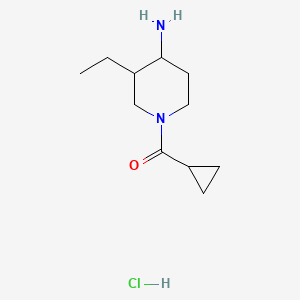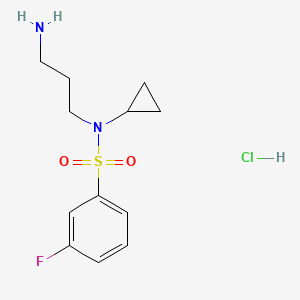
3-Bromo-2-chloro-5-fluoroaniline
概要
説明
3-Bromo-2-chloro-5-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN and a molecular weight of 224.46 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is a solid at room temperature and is commonly used as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions often involve the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling is also common, where boron reagents are used to introduce the halogen atoms .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2-chloro-5-fluoroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., PdCl2(dppf)), boronic acids , and bases like potassium carbonate in solvents such as dimethylformamide .
Major Products:
Substitution Reactions: Products depend on the nucleophile used, often resulting in substituted aniline derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
科学的研究の応用
Chemistry: 3-Bromo-2-chloro-5-fluoroaniline is widely used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential anticancer agents and antimicrobial drugs .
Industry: In the industrial sector, it is used in the production of dyes and pigments , as well as in the development of advanced materials .
作用機序
The mechanism of action of 3-Bromo-2-chloro-5-fluoroaniline in biological systems is primarily through its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself may not have direct biological activity but contributes to the formation of molecules that target specific enzymes or receptors in the body .
類似化合物との比較
- 3-Bromo-2-fluoroaniline
- 3-Bromo-5-chloroaniline
- 2-Bromo-4-chloro-1-fluorobenzene
Uniqueness: 3-Bromo-2-chloro-5-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated anilines .
特性
IUPAC Name |
3-bromo-2-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMWJRUAGKYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729385 | |
| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187929-81-3 | |
| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)

methanol](/img/structure/B1376583.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376585.png)





![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B1376593.png)


